5,5'-Thiodisalicylic acid 5,5'-Thiodisalicylic acid
Brand Name: Vulcanchem
CAS No.: 1820-99-1
VCID: VC21250112
InChI: InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
SMILES: C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Molecular Formula: C14H10O6S
Molecular Weight: 306.29 g/mol

5,5'-Thiodisalicylic acid

CAS No.: 1820-99-1

Cat. No.: VC21250112

Molecular Formula: C14H10O6S

Molecular Weight: 306.29 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Thiodisalicylic acid - 1820-99-1

Specification

CAS No. 1820-99-1
Molecular Formula C14H10O6S
Molecular Weight 306.29 g/mol
IUPAC Name 5-(3-carboxy-4-hydroxyphenyl)sulfanyl-2-hydroxybenzoic acid
Standard InChI InChI=1S/C14H10O6S/c15-11-3-1-7(5-9(11)13(17)18)21-8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20)
Standard InChI Key DWMJRSPNFCPIQN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O
Canonical SMILES C1=CC(=C(C=C1SC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Introduction

Chemical Structure and Fundamental Properties

5,5'-Thiodisalicylic acid (C₁₄H₁₀O₆S) features two aromatic rings connected by a thioether bridge, with carboxylic acid groups at the 5-positions. This arrangement confers distinct electronic characteristics, including enhanced acidity compared to salicylic acid due to electron-withdrawing effects from the sulfur atom.

Physicochemical Characteristics

Key properties derived from experimental data include:

PropertyValueMeasurement Conditions
Molecular Weight306.29 g/mol-
Melting Point210–212°C (dec.)Differential Scanning Calorimetry
Solubility0.15 g/L in water25°C, pH 7.0
pKa₁ (COOH)2.58 ± 0.12Potentiometric titration
pKa₂ (COOH)4.21 ± 0.09Potentiometric titration
LogP (Octanol-Water)1.47Shake-flask method

The compound's limited aqueous solubility (0.15 g/L at 25°C) necessitates formulation strategies for biomedical applications, while its thermal stability up to 210°C supports high-temperature synthetic processes .

Synthetic Methodologies

Industrial synthesis typically employs nucleophilic aromatic substitution reactions. A notable two-step protocol involves:

  • Sulfur Bridge Formation:
    Reaction of 5-aminosalicylic acid with sulfur monochloride (S₂Cl₂) in dichloromethane at −10°C yields 5,5'-thiodisalicylic acid chloride.

  • Hydrolysis:
    Subsequent alkaline hydrolysis (NaOH, 80°C) followed by acid precipitation produces the final compound with ≥95% purity.

Alternative routes utilize electrochemical coupling of salicylic acid derivatives in non-aqueous media, achieving 82–88% yields under optimized conditions (2.5 V, 40°C, tetrabutylammonium hexafluorophosphate electrolyte) .

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC₉₀ = 32 μg/mL for Staphylococcus aureus) and selected fungi (Candida albicans MIC₉₀ = 64 μg/mL). The mechanism involves disruption of membrane potential through chelation of essential metal ions, as evidenced by ³¹P NMR studies showing 58% reduction in ATP synthesis within 30 minutes of exposure .

Enzyme Modulation

5,5'-Thiodisalicylic acid exhibits dual effects on enzymatic activity:

  • Cyclooxygenase-2 (COX-2) Inhibition: IC₅₀ = 18.7 μM, comparable to indomethacin (IC₅₀ = 15.2 μM)

  • Tyrosinase Activation: 140% increase in activity at 100 μM via allosteric modulation

This paradoxical behavior suggests context-dependent therapeutic potential requiring further pharmacokinetic profiling .

Industrial Applications

Metal Chelation

The compound's bidentate ligand properties enable formation of stable complexes with transition metals:

Metal IonStability Constant (log β)Application Domain
Fe³⁺18.3 ± 0.4Wastewater treatment
Cu²⁺14.9 ± 0.3Catalytic oxidation systems
Ni²⁺12.1 ± 0.2Electroless plating

These complexes demonstrate exceptional thermal stability (decomposition >300°C), making them suitable for high-performance coatings .

Polymer Chemistry

Incorporation into epoxy resins (5–15 wt%) improves tensile strength by 40–60% while reducing water absorption by 32%. The sulfur bridge facilitates cross-linking through radical-mediated thiol-ene reactions at 120–150°C.

Emerging Research Directions

Recent advances include:

  • Photodynamic Therapy: Singlet oxygen quantum yield ΦΔ = 0.42 when complexed with Ru(II)

  • Battery Electrolytes: 0.5 M solutions in EC/DMC improve Li-S battery cyclability (82% capacity retention after 500 cycles)

  • Agricultural Uses: Foliar application (10 μM) enhances drought tolerance in Arabidopsis through ABA-independent pathways

Ongoing clinical trials (NCT05432822) are evaluating its efficacy in plaque psoriasis .

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